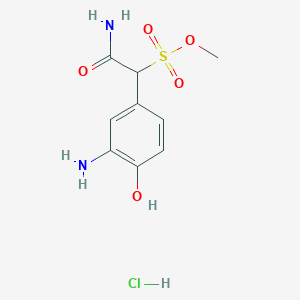
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-hydroxybenzoic acid with methylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.
科学的研究の応用
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions between the functional groups of the compound and the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but lacks the sulfonate and methyl groups.
Methyl 3-amino-4-hydroxybenzoate: Similar structure but without the ethanesulfonate group.
Ethanesulfonic acid: Contains the sulfonate group but lacks the aromatic ring and amino groups.
Uniqueness
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H13ClN2O5S |
|---|---|
分子量 |
296.73 g/mol |
IUPAC名 |
methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H12N2O5S.ClH/c1-16-17(14,15)8(9(11)13)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,10H2,1H3,(H2,11,13);1H |
InChIキー |
GQMBHWXFRKYWNH-UHFFFAOYSA-N |
正規SMILES |
COS(=O)(=O)C(C1=CC(=C(C=C1)O)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


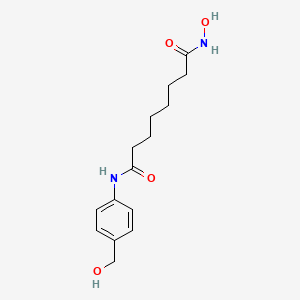
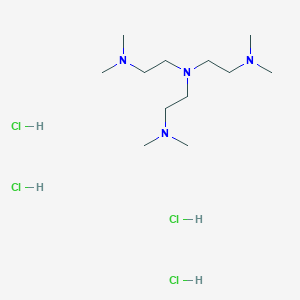

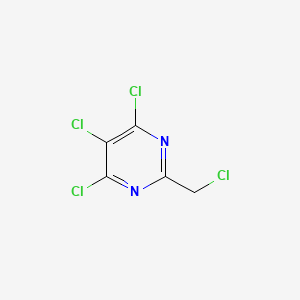
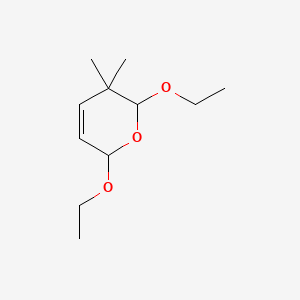

![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)

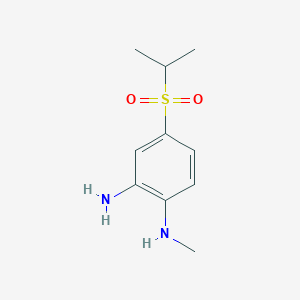
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)


